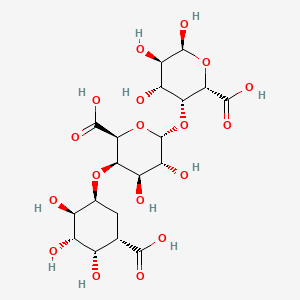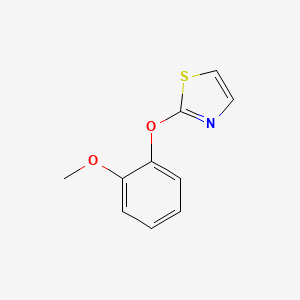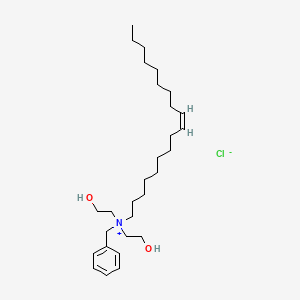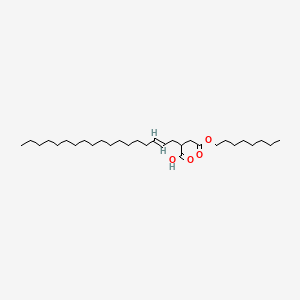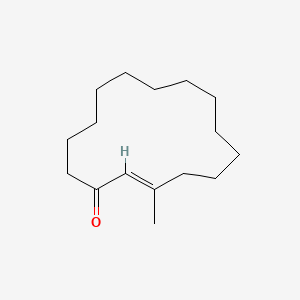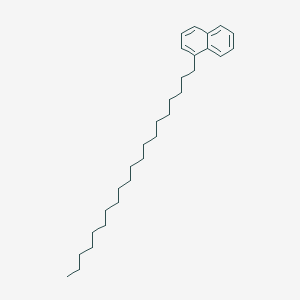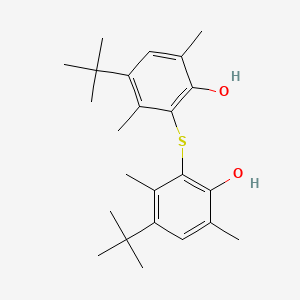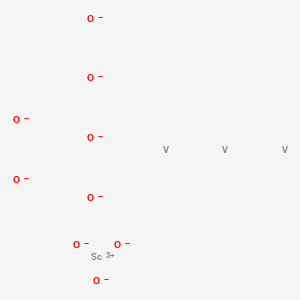
Sodium butyl (R)-12-oxidooleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium butyl ®-12-oxidooleate is a chemical compound that belongs to the class of sodium salts of fatty acids. It is derived from oleic acid, a monounsaturated omega-9 fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties, making it useful in a variety of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium butyl ®-12-oxidooleate typically involves the reaction of oleic acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods: In an industrial setting, the production of sodium butyl ®-12-oxidooleate is carried out in large reactors where the oleic acid and butanol are mixed with the catalyst. The mixture is heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is then neutralized with sodium hydroxide, and the resulting sodium butyl ®-12-oxidooleate is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Sodium butyl ®-12-oxidooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of butyl alcohol derivatives.
Substitution: Formation of metal butyl ®-12-oxidooleates.
Aplicaciones Científicas De Investigación
Sodium butyl ®-12-oxidooleate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of sodium butyl ®-12-oxidooleate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function. This interaction can affect various cellular processes, including membrane fluidity and permeability.
Comparación Con Compuestos Similares
Sodium oleate: Another sodium salt of a fatty acid, but derived from oleic acid without the butyl group.
Sodium stearate: A sodium salt of stearic acid, a saturated fatty acid.
Sodium laurate: A sodium salt of lauric acid, a medium-chain saturated fatty acid.
Uniqueness: Sodium butyl ®-12-oxidooleate is unique due to the presence of the butyl group and the oxido functional group, which confer distinct surfactant properties and reactivity compared to other sodium salts of fatty acids. This makes it particularly useful in applications requiring specific emulsifying and stabilizing characteristics.
Propiedades
Número CAS |
71885-07-9 |
|---|---|
Fórmula molecular |
C22H41NaO3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
sodium;(Z)-18-butoxy-18-oxooctadec-9-en-7-olate |
InChI |
InChI=1S/C22H41O3.Na/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2;/h12,15,21H,3-11,13-14,16-20H2,1-2H3;/q-1;+1/b15-12-; |
Clave InChI |
QAWQMOJXSLBNIT-OBBOLZQKSA-N |
SMILES isomérico |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCCCC)[O-].[Na+] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


